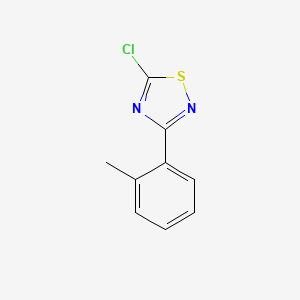

![molecular formula C13H13F2N3O B2644752 (1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone CAS No. 2034458-67-6](/img/structure/B2644752.png)

(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

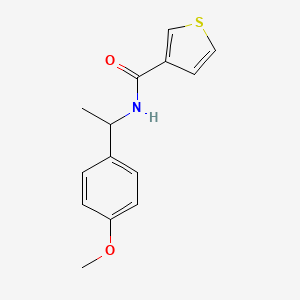

The compound contains a benzimidazole group and a difluoropiperidine group. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications . Difluoropiperidine is a type of piperidine, a common organic structure in pharmaceuticals and natural products .

Molecular Structure Analysis

The benzimidazole group is a bicyclic structure consisting of a fused benzene and imidazole ring . The difluoropiperidine group is a six-membered ring with two fluorine substitutions .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, often serving as a component in larger organic molecules . Piperidines also participate in a wide range of chemical reactions, often involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present and their arrangement. For example, benzimidazoles are typically crystalline solids at room temperature, while piperidines are often liquids .Applications De Recherche Scientifique

Synthesis and Characterization

- Oligomer Synthesis: A study by Anand and Muthusamy (2018) detailed the synthesis and characterization of oligobenzimidazoles, derived from benzimidazole monomers. These oligomers exhibit significant optical, electrical, electrochemical, and thermal properties. They are especially notable for their application in the development of materials with good conductivity and thermal stability, highlighting their potential in materials science for electronic and thermal applications (Anand & Muthusamy, 2018).

Medicinal Chemistry

- Anticancer Activity: Mullagiri et al. (2018) synthesized and evaluated a series of conjugates for their antiproliferative activity against various human cancer cell lines. Some of these conjugates demonstrated significant cytotoxicity, suggesting the potential of benzimidazole derivatives in cancer therapy. Their ability to inhibit tubulin polymerization indicates their mechanism of action, which could be pivotal in the development of new anticancer drugs (Mullagiri et al., 2018).

Antimicrobial and Antibacterial Activities

- Antimicrobial Synthesis: Shankar et al. (2018) focused on synthesizing novel substituted benzofuran derivatives with the benzimidazole moiety for antimicrobial applications. Their study revealed several compounds with potent antimicrobial activity against a range of bacterial and fungal strains, underlining the importance of such derivatives in addressing drug resistance (Shankar et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition: Costa et al. (2021) explored the use of imidazole and its derivatives as corrosion inhibitors for carbon steel in an acidic medium. Their research demonstrated the effectiveness of these compounds in significantly reducing corrosion, providing insights into their potential industrial applications for protecting metals against corrosion (Costa et al., 2021).

Fluorescence and Optical Properties

- Fluorescent Probes: Zheng Wen-yao (2012) developed a fluorescent probe based on the benzimidazole framework for detecting Zn^2+ ions. This probe showed strong fluorescence upon binding with Zn^2+, indicating its utility in environmental and biological sensing applications (Zheng Wen-yao, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3H-benzimidazol-5-yl-(4,4-difluoropiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O/c14-13(15)3-5-18(6-4-13)12(19)9-1-2-10-11(7-9)17-8-16-10/h1-2,7-8H,3-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLWXOXUIGDIKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC3=C(C=C2)N=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(4,4-difluoropiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)

![2-(methylsulfanyl)-N-{[2-(propan-2-yl)oxan-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2644673.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2644675.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2644680.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-nicotinohydrazide](/img/structure/B2644684.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/no-structure.png)